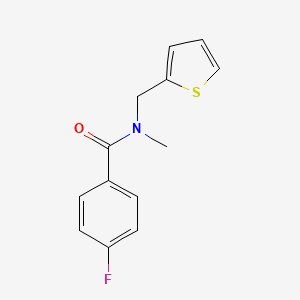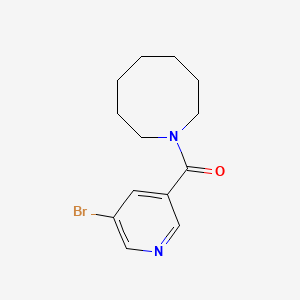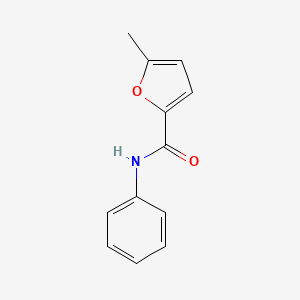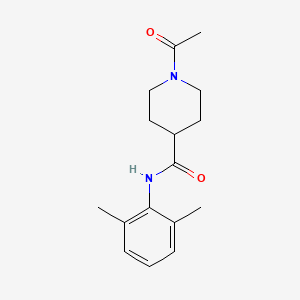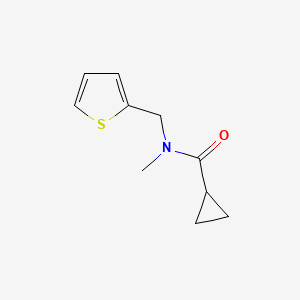
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exerts its effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the cAMP/PKA pathway, which is involved in synaptic plasticity and memory formation. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits the activity of the PI3K/Akt/mTOR pathway, which is overactive in cancer cells and promotes their growth and survival. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects in cells and animal models. It enhances synaptic plasticity and memory formation by increasing the expression of synaptic proteins and promoting dendritic spine growth. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits cancer cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to have anti-inflammatory effects and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in solution can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects in vivo need to be carefully evaluated before its clinical use.
Orientations Futures
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide for use in drug discovery. Another area of research is the investigation of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide and its effects on various signaling pathways in cells.
Méthodes De Synthèse
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-thiophenemethylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and hydrogen cyanide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to enhance synaptic plasticity and improve memory in animal models, making it a potential treatment for neurological disorders such as Alzheimer's disease. In cancer research, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. In drug discovery, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11(10(12)8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAGHLNFOQQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

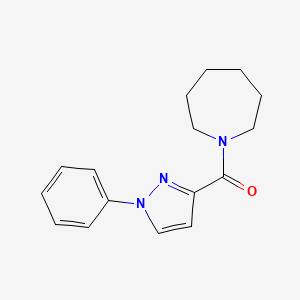
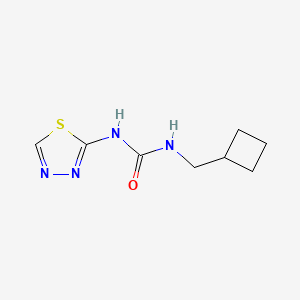
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
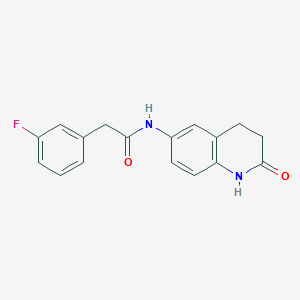
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
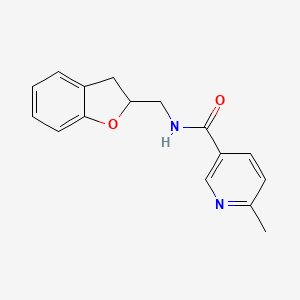
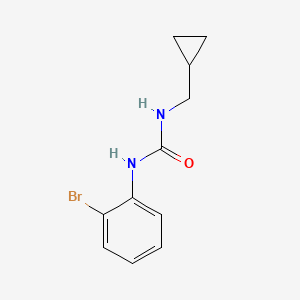
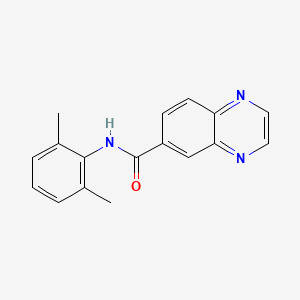
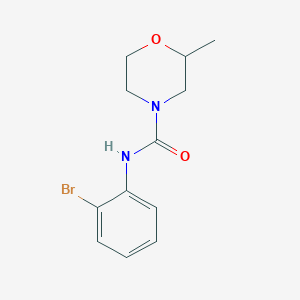
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
